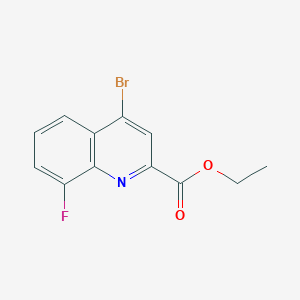
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and bromine atoms into the quinoline structure can significantly enhance its biological properties, making it a compound of interest for various scientific research applications .
Preparation Methods
The synthesis of Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate typically involves multiple steps, including halogenation and esterification reactions. One common synthetic route involves the bromination of a quinoline precursor, followed by fluorination and esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antiviral, and antineoplastic activities.
Biological Studies: The compound is used as a probe to study enzyme inhibition and other biological processes.
Industrial Applications: It is used in the synthesis of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate can be compared with other fluorinated quinoline derivatives, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a similar structure but with different halogen substitutions, leading to variations in its biological activity and applications.
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Another similar compound with a quinazoline ring instead of a quinoline ring, which affects its chemical properties and uses.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrFNO2 |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 4-bromo-8-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
ZINRPPHMTSRTRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2F)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















